molecular formula C6H9NO3 B1396056 2-Oxopiperidine-4-carboxylic acid CAS No. 24537-50-6

2-Oxopiperidine-4-carboxylic acid

Cat. No.: B1396056
CAS No.: 24537-50-6
M. Wt: 143.14 g/mol
InChI Key: BKZYLQVOHBJVPC-UHFFFAOYSA-N
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Description

2-Oxopiperidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H9NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Scientific Research Applications

2-Oxopiperidine-4-carboxylic acid is utilized in various scientific research applications:

Safety and Hazards

The compound is classified with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

The primary targets of 2-Oxopiperidine-4-carboxylic acid are currently unknown This compound is a derivative of piperidine, a heterocyclic organic compound, and may interact with various biological targets

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxopiperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-aminobutyric acid with phosgene can yield this compound. Another method involves the oxidation of piperidine derivatives using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step synthesis processes that ensure high yield and purity. These methods typically include the use of advanced catalysts and optimized reaction conditions to facilitate the cyclization and oxidation steps efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Piperidine-4-carboxylic acid: Similar structure but lacks the ketone group.

    2-Oxopiperidine-3-carboxylic acid: Similar structure with the ketone group at a different position.

    Piperidine-2,6-dione: Contains two ketone groups at different positions.

Uniqueness

2-Oxopiperidine-4-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of both the ketone and carboxylic acid groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-oxopiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-3-4(6(9)10)1-2-7-5/h4H,1-3H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZYLQVOHBJVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717464
Record name 2-Oxopiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24537-50-6
Record name 2-Oxopiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxopiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-hydroxypyridine-4-carboxylic acid (40.0 g) and 10% palladium hydroxide/carbon (8.0 g) in methanol (500 mL) was stirred at 30° C. for 24 hr under a hydrogen atmosphere (50 psi). The reaction mixture was filtered, the catalyst was removed, and the filtrate was concentrated under reduced pressure to give the title compound (38.0 g).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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